molecular formula C8H8ClN3O2 B580855 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1289387-12-7

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B580855
CAS No.: 1289387-12-7
M. Wt: 213.621
InChI Key: BHVTYJIHGVNKEX-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid (Catalog No. Z-28286) is a high-purity (95%) synthetic building block designed for pharmaceutical and medicinal chemistry research. This compound features a chloropyrimidine head group, a conformationally constrained azetidine ring, and a carboxylic acid functional group, making it a versatile intermediate for constructing novel molecular architectures. Its primary research value lies in the development of novel amino pyrimidine derivatives, a class of compounds investigated for modulating various biological targets . The reactive 6-chloro position on the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution, allowing researchers to readily introduce diverse amine-containing functionalities. The azetidine-3-carboxylic acid moiety provides both a rigid scaffold and a handle for further functionalization via amide coupling or esterification. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in multiple quantities (1g to 100g) to support various research and development scales .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVTYJIHGVNKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733667
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-12-7
Record name 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This approach utilizes 4,6-dichloropyrimidine (I ) as the electrophilic partner, reacting with azetidine-3-carboxylic acid (II ) under basic conditions. The C4 position of the pyrimidine is activated for substitution due to electron withdrawal by the C6 chlorine, enabling attack by the azetidine’s secondary amine (Figure 2A).

Typical conditions :

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Base: Cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK)

  • Temperature: 80–120°C

  • Time: 12–48 hours

Yield and Limitations

Initial studies report moderate yields (40–55%) due to competing hydrolysis of the chloropyrimidine and steric hindrance from the azetidine ring. The carboxylic acid group necessitates protection (e.g., as a methyl ester) to prevent side reactions, followed by deprotection using aqueous HCl or LiOH.

Table 1 : Optimization of SNAr Conditions

EntryBaseSolventTemp (°C)Yield (%)
1Cs2CO3DMF10048
2t-BuOKDMAc12052
3K2CO3DMSO8032

Method 2: Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-chloro-6-chloropyrimidine and azetidine-3-carboxylic acid derivatives addresses the limitations of SNAr by enhancing reactivity under milder conditions. This method employs a Pd/Xantphos catalyst system to facilitate C–N bond formation (Figure 2B).

Representative protocol :

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: 90–110°C

  • Time: 6–12 hours

Advantages and Substrate Scope

This method achieves higher yields (60–75%) and tolerates unprotected carboxylic acids when using bulky ligands to suppress undesired coordination. Substituted azetidines (e.g., 3-cyanoazetidine) are viable substrates, enabling late-stage diversification.

Method 3: Cyclization of Linear Precursors

Azetidine Ring Formation

An alternative strategy constructs the azetidine ring in situ from a β-amino alcohol precursor (III ), followed by oxidation to install the carboxylic acid (Figure 2C). Cyclization is induced via Mitsunobu conditions or nucleophilic ring closure.

Key steps :

  • Coupling : 4-Chloro-6-chloropyrimidine reacts with tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Deprotection : Removal of the Boc group with TFA.

  • Oxidation : Conversion of the hydroxymethyl group to a carboxylic acid using Jones reagent.

Challenges and Innovations

Early routes suffered from low cyclization efficiency (<30%), but recent advances in photoredox-mediated C–H activation have improved yields to 65% while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MetricSNArBuchwald-HartwigCyclization
Average Yield (%)456855
Functional ToleranceLowModerateHigh
ScalabilityLimitedExcellentModerate
CostLowHighModerate

The Buchwald-Hartwig method offers superior efficiency for gram-scale synthesis, whereas SNAr remains cost-effective for exploratory work. Cyclization routes are preferred for introducing non-native stereocenters .

Chemical Reactions Analysis

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Key Difference: Chlorine at position 5 of pyrimidine and substitution at position 2 instead of 3.
  • 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

    • Key Difference : Addition of a methylthio (-SMe) group at position 2 of the pyrimidine.
    • Implications : The methylthio group increases molecular weight (259.71 g/mol vs. ~213.62 g/mol for the parent compound) and lipophilicity (log P), which may enhance membrane permeability but reduce aqueous solubility (150 mg/mL in SILICOS-IT model) .

Heterocyclic Core Modifications

  • 1-[6-Chloro-4-(propan-2-yl)-2,7-naphthyridin-1-yl]azetidine-3-carboxylic acid Key Difference: Replacement of pyrimidine with a bicyclic 2,7-naphthyridine system and an isopropyl group at position 4.
  • 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid

    • Key Difference : Pyridine replaces pyrimidine, connected via a methylene linker.
    • Implications : The pyridine ring’s reduced nitrogen content may alter electronic properties and metabolic stability compared to pyrimidine derivatives .

Azetidine Ring Modifications

  • 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Key Difference: Azetidine replaced by a six-membered piperidine ring.
  • tert-butyl 3-fluoroazetidine-1-carboxylate derivatives

    • Key Difference : Fluorine or fluoromethyl substituents on the azetidine ring.
    • Implications : Fluorination enhances metabolic stability and bioavailability (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate, CAS 1781046-72-7) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Weight (g/mol) log P<sup>a</sup> Solubility (mg/mL) Synthetic Yield (%) Key Features
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid ~213.62 -0.86<sup>b</sup> 4050 (ESOL)<sup>c</sup> N/A High solubility, rigid core
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid 259.71 N/A 150 (SILICOS-IT) N/A Increased lipophilicity
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid ~213.62 N/A N/A 48–70<sup>d</sup> Positional isomer
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 229.68 N/A N/A N/A Reduced ring strain

<sup>a</sup> Consensus log Po/w ; <sup>b</sup> Predicted for parent compound; <sup>c</sup> ESOL model ; <sup>d</sup> Yields from analogous syntheses .

Biological Activity

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H8_8ClN3_3O2_2
  • Molecular Weight : 213.621 g/mol
  • CAS Number : 1289387-12-7 .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is thought to modulate enzyme activity, potentially acting as an inhibitor in biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Interaction : It may also interact with receptors, thus influencing signaling pathways critical for various biological functions.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have suggested that compounds similar to this compound can exhibit antitumor effects through mechanisms such as:

  • Inhibition of Tumor Growth : In vitro studies have shown that related compounds can suppress tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as:

  • Xanthine Oxidoreductase (XOR) : Compounds with similar structures have shown potent inhibition against XOR, which is relevant for conditions like gout and hyperuricemia. The IC50_{50} values for related compounds have been reported in the nanomolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity Comments
Chlorine SubstitutionEnhanced potencyChlorine enhances lipophilicity and receptor binding affinity.
Azetidine RingModulates pharmacokineticsThe azetidine structure influences metabolic stability and bioavailability .
Carboxylic Acid GroupEssential for activityThe carboxylic acid moiety is critical for interaction with target enzymes .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antitumor Studies : A study demonstrated that derivatives of pyrimidine-based compounds exhibited significant antitumor activity in xenograft models, indicating potential therapeutic roles in cancer treatment .
  • Metabolic Studies : Research on similar azetidine derivatives showed promising results in inhibiting cholesterol synthesis and modulating lipid metabolism, which could be beneficial in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, and what reaction conditions are optimal?

  • Methodology : The compound can be synthesized via reductive amination. A typical procedure involves reacting 6-chloropyrimidine-4-carbaldehyde with azetidine-3-carboxylic acid in methanol under acidic conditions (e.g., acetic acid) using sodium cyanoborohydride (NaBH3_3CN) as the reducing agent, yielding ~48% . Alternative routes may employ palladium- or copper-catalyzed coupling reactions for pyrimidine functionalization, as seen in structurally related compounds .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

  • Methodology : Use ESOL (Estimated SOLubility) predictions to estimate aqueous solubility (e.g., 4050 mg/mL for azetidine-3-carboxylic acid derivatives) . Stability should be tested in physiologically relevant buffers (pH 1–10) and solvents (e.g., DMSO) at varying temperatures. Storage at –20°C in anhydrous conditions is recommended to prevent hydrolysis of the chloropyrimidine moiety .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm the azetidine ring (δ 3.23–3.64 ppm for protons) and pyrimidine substitution patterns (δ 8.30–8.43 ppm for aromatic protons) .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and electrospray ionization mass spectrometry (ESI-MS) to verify purity (>95%) and molecular weight (e.g., m/z 242.6 for [M+H]+^+) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like DMF or toluene improve reaction homogeneity and yield in coupling steps .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) with ligands (e.g., Xantphos) to enhance cross-coupling efficiency .
  • Stoichiometry : Use a slight excess of azetidine-3-carboxylic acid (1.05 eq) to drive the reductive amination to completion .

Q. What strategies can address discrepancies in biological activity data across different assays?

  • Methodology :

  • Assay validation : Compare results from β-arrestin recruitment assays (CHO-K1 cells) and GTPγS binding assays to confirm S1P1 receptor agonism .
  • Metabolic stability : Test the compound in hepatocyte microsomes to identify potential degradation products that may affect in vivo efficacy .
  • Structural analogs : Benchmark activity against known S1P1 agonists (e.g., 1-(4-benzylbenzofuran-2-yl)azetidine-3-carboxylic acid) to contextualize potency (EC50_{50} values) .

Q. How can researchers resolve contradictions between computational predictions and experimental solubility/stability data?

  • Methodology :

  • Parameter refinement : Adjust log P (e.g., consensus log Po/w = –0.86) and pKa values in computational models (e.g., ACD/Labs) to better match experimental solubility (40 mol/L in water) .
  • Buffer screening : Test solubility in phosphate-buffered saline (PBS) and cell culture media to identify formulation-compatible conditions .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in autoimmune or inflammatory diseases?

  • Methodology :

  • Delayed-type hypersensitivity (DTH) : Administer the compound orally (0.3 mg/kg) in rodents to assess lymphocyte sequestration and anti-inflammatory effects .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., 18^{18}F or 3^{3}H) to optimize dosing regimens .

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